Propain

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

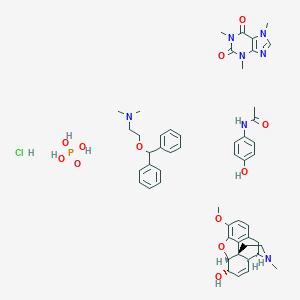

Propain, also known as this compound, is a useful research compound. Its molecular formula is C51H65ClN7O12P and its molecular weight is 1034.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Acetaminophen - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Propane Dehydrogenation

One of the primary applications of propane is in the production of propylene through dehydrogenation processes. Catalysts such as platinum-tin (PtSn) alloys have been extensively studied for this purpose. The interaction between Sn and Pt enhances propane conversion and propylene selectivity by modifying the catalyst's surface properties, thereby improving adsorption and reducing byproduct formation .

Key Findings:

- Catalyst Composition : The optimal catalyst composition involves an Al/Zr ratio of 0.1, which minimizes oxygen content and maximizes propylene yield .

- Performance Metrics : A PtSn/La-Al₂O₃ catalyst maintained over 30% propane conversion after 880 hours of continuous reaction, demonstrating significant stability .

| Catalyst Type | Propane Conversion (%) | Propylene Selectivity (%) | Duration (hours) |

|---|---|---|---|

| PtSn/La-Al₂O₃ | >30 | 97-98 | 880 |

| Co-doped HZSM-5 | 47 | >90 | Continuous |

1.2 Total Oxidation Catalysis

Propane is also utilized in total oxidation reactions where it acts as a model compound for studying catalytic activity. Various catalysts have shown high activity in these reactions, contributing to clean combustion technologies that reduce environmental impact .

Energy Production

2.1 Fuel Applications

Propane is widely used as a fuel for heating, cooking, and in internal combustion engines due to its high energy content and clean-burning properties. Its use as an alternative fuel source contributes to reduced greenhouse gas emissions compared to traditional fossil fuels.

2.2 Propane as a Feedstock

In petrochemical processes, propane serves as a feedstock for the synthesis of various chemicals, including ethylene and butylene derivatives. The efficient conversion of propane into these valuable chemicals enhances its economic viability in the chemical industry.

Chemical Synthesis

3.1 Synthesis of Specialty Chemicals

Propane is employed in the synthesis of specialty chemicals through various catalytic processes. For example, propane can be converted into acrylonitrile and other derivatives using specific catalytic pathways that optimize yield and selectivity.

3.2 Case Study: Propylene Production

A notable case study involved optimizing a propane-propylene splitter in a petroleum refinery setting. This study demonstrated a product yield of 95% propylene with minimal reflux requirements, showcasing the efficiency of modern refining techniques .

Eigenschaften

CAS-Nummer |

138230-30-5 |

|---|---|

Molekularformel |

C51H65ClN7O12P |

Molekulargewicht |

1034.5 g/mol |

IUPAC-Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C18H21NO3.C17H21NO.C8H10N4O2.C8H9NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |

InChI-Schlüssel |

VSEGOVBQWHSSLT-YYWUANBLSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Isomerische SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Synonyme |

Propain |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.